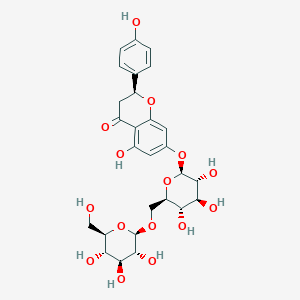

Naringenin 7-O-gentiobioside

CAS No.:

Cat. No.: VC16680116

Molecular Formula: C27H32O15

Molecular Weight: 596.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H32O15 |

|---|---|

| Molecular Weight | 596.5 g/mol |

| IUPAC Name | (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C27H32O15/c28-8-17-20(32)22(34)24(36)26(41-17)38-9-18-21(33)23(35)25(37)27(42-18)39-12-5-13(30)19-14(31)7-15(40-16(19)6-12)10-1-3-11(29)4-2-10/h1-6,15,17-18,20-30,32-37H,7-9H2/t15-,17+,18+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 |

| Standard InChI Key | CSOSCFNWAYKBEH-YGEVQDKLSA-N |

| Isomeric SMILES | C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C5=CC=C(C=C5)O |

| Canonical SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C5=CC=C(C=C5)O |

Introduction

Chemical Structure and Properties

Naringenin 7-O-gentiobioside (IUPAC name: (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one) is a flavanone glycoside with the molecular formula C27H32O15 and a molecular weight of 596.5 g/mol. The gentiobioside moiety consists of two glucose units linked β-1→6, distinguishing it from monoglycosides like naringenin-7-O-glucoside (molecular formula: C21H22O10, molecular weight: 434.4 g/mol) .

Table 1: Structural Comparison of Naringenin and Its Glycosides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Glycosylation Position |

|---|---|---|---|

| Naringenin | C15H12O5 | 272.25 | None |

| Naringenin-7-O-glucoside | C21H22O10 | 434.4 | 7-O-glucoside |

| Naringenin-7-O-gentiobioside | C27H32O15 | 596.5 | 7-O-gentiobioside |

The glycosylation enhances water solubility, which is critical for bioavailability. X-ray crystallography and NMR studies confirm the β-configuration of the glycosidic bonds, which influence its interaction with biological targets.

Natural Occurrence and Biosynthesis

Naringenin 7-O-gentiobioside is found in select plant species, though its distribution is less documented than its glucoside analog. It is biosynthesized via the phenylpropanoid pathway, where naringenin undergoes glycosylation by UDP-dependent glycosyltransferases. Enzymatic studies suggest that gentiobioside formation involves sequential glucose additions, a process optimized in certain Citrus species .

Synthesis and Isolation Methods

Chemical Synthesis

Chemical glycosylation using protected glucose donors (e.g., trichloroacetimidates) enables the stereoselective attachment of the gentiobioside moiety. Yields vary (45–70%) depending on protecting groups and catalysts (e.g., BF3·Et2O).

Enzymatic Synthesis

Biocatalytic methods employing glycosyltransferases from Bacillus species offer higher regioselectivity. For instance, Bacillus licheniformis enzymes achieve >80% conversion under mild conditions (pH 7.0, 30°C) .

Isolation Techniques

Sephadex® LH-20 chromatography is widely used for purification. Methanol-water gradients (1:3 to 3:1) effectively separate naringenin derivatives from crude extracts, as demonstrated in Crataegus spp. .

Table 2: Optimal Conditions for Naringenin 7-O-Gentiobioside Isolation

| Method | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Sephadex® LH-20 | Methanol-water (3:1) | 95 | 12 |

| Preparative HPLC | Acetonitrile-water (25:75) | 98 | 8 |

Analytical Characterization Techniques

Table 3: Analytical Methods for Naringenin 7-O-Gentiobioside

| Technique | Conditions | Key Findings |

|---|---|---|

| HPLC-ESI-Q-TOF-MS | C18 column, 0.1% formic acid | [M-H]⁻ at m/z 595.1 |

| NMR (1H, 13C) | DMSO-d6, 600 MHz | δ 5.50 (H-1'''), δ 101.2 (C-7) |

| FT-IR | KBr pellet | 3380 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O) |

LC-MS/MS fragmentation patterns (e.g., loss of 162 Da for hexose units) confirm the gentiobioside structure.

Future Research Directions

-

In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution.

-

Clinical Trials: Validate efficacy in chronic inflammatory diseases.

-

Synergistic Formulations: Combine with curcumin or resveratrol for enhanced effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume